2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide
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Overview
Description
2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide is an organic compound with a complex structure that includes a bromophenoxy group and a propanamide moiety
Preparation Methods
The synthesis of 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide typically involves multiple steps. One common synthetic route starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with epichlorohydrin to form 3-bromophenoxypropanol. The next step involves the reaction of 3-bromophenoxypropanol with acryloyl chloride to introduce the prop-2-enoylamino group, resulting in the formation of the final product, this compound .
Chemical Reactions Analysis
2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the propanamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide include:
2-(4-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide: This compound has a similar structure but with the bromine atom in the para position.
2-(3-Chlorophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide: This compound has a chlorine atom instead of bromine.
2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]butanamide: This compound has a butanamide moiety instead of propanamide.
These similar compounds can provide insights into the structure-activity relationships and help in understanding the unique properties of this compound.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-3-13(18)16-7-8-17-14(19)10(2)20-12-6-4-5-11(15)9-12/h3-6,9-10H,1,7-8H2,2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDKPFJHAVULIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C=C)OC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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